molecular formula C5H9NaO3 B12509069 Ethyl 3-oxopropanoate sodium hydride

Ethyl 3-oxopropanoate sodium hydride

Cat. No.: B12509069
M. Wt: 140.11 g/mol
InChI Key: VZXWPVFPONBVRU-UHFFFAOYSA-N
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Description

Ethyl 3-oxopropanoate sodium hydride is a compound that combines ethyl 3-oxopropanoate, an ester, with sodium hydride, a strong baseIt is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . Sodium hydride is prepared by the direct reaction of sodium metal with hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl 3-oxopropanoate involves the continuous esterification process in a tubular reactor. Ethanol and 3-oxopropanoic acid are reacted in the presence of an acid catalyst, and the product is continuously removed to drive the reaction to completion . Sodium hydride is produced on an industrial scale by the reaction of sodium metal with hydrogen gas in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-oxopropanoate sodium hydride involves the deprotonation of ethyl 3-oxopropanoate by sodium hydride, forming a reactive enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. Sodium hydride acts as a strong base, facilitating the formation of the enolate ion and driving the reaction forward .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but has a different reactivity profile.

    Methyl 3-oxopropanoate: Similar ester but with a methyl group instead of an ethyl group.

    Sodium methoxide: Another strong base used in similar reactions.

Uniqueness

Ethyl 3-oxopropanoate sodium hydride is unique due to its combination of a reactive ester and a strong base. This combination allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;ethyl 3-oxopropanoate;hydride

InChI

InChI=1S/C5H8O3.Na.H/c1-2-8-5(7)3-4-6;;/h4H,2-3H2,1H3;;/q;+1;-1

InChI Key

VZXWPVFPONBVRU-UHFFFAOYSA-N

Canonical SMILES

[H-].CCOC(=O)CC=O.[Na+]

Origin of Product

United States

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